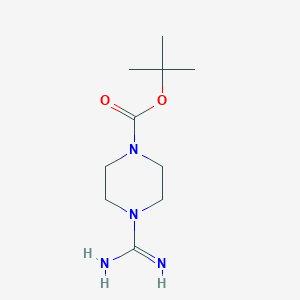

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12/h4-7H2,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAHJKRZWPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569929 | |

| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153836-14-7 | |

| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related analogs and established spectroscopic principles. It details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. Furthermore, it outlines detailed experimental protocols and presents data in a structured format to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring, a Boc-protecting group, and a guanidinium-like carbamimidoyl group. This combination of functionalities makes it a valuable building block in the synthesis of various biologically active compounds. Accurate structural confirmation is paramount for its use in drug discovery and development. This document serves as a practical guide to its structural characterization using modern analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₂₀N₄O₂

-

Molecular Weight: 228.29 g/mol

-

CAS Number: 1805533-76-7

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 228.29 g/mol | Calculated |

| XLogP3 | -0.2 | Predicted |

| Hydrogen Bond Donor Count | 3 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Spectroscopic Characterization

The structural elucidation of this compound relies on the synergistic interpretation of data from NMR, MS, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the Boc group, the piperazine ring protons, and the protons of the carbamimidoyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -CH₂-N(Boc)-CH₂- (Piperazine) | ~3.4-3.6 | Triplet or Multiplet | 4H |

| -CH₂-N(C=NH)-CH₂- (Piperazine) | ~3.1-3.3 | Triplet or Multiplet | 4H |

| -NH₂ and =NH (Carbamimidoyl) | ~7.0-8.5 | Broad Singlet(s) | 3H |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc) | ~80.0 |

| -C H₂-N(Boc)-C H₂- (Piperazine) | ~44-46 |

| -C H₂-N(C=NH)-C H₂- (Piperazine) | ~48-50 |

| -C =O (Boc) | ~155.0 |

| -C =NH (Carbamimidoyl) | ~158-160 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a compound with a basic guanidinium group, electrospray ionization (ESI) in positive ion mode is highly effective.

Table 4: Expected Mass Spectrometry Data (ESI+)

| Ion | m/z (calculated) |

| [M+H]⁺ | 229.1664 |

| [M+Na]⁺ | 251.1484 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Imine) | Stretch | 3100-3400 (broad) |

| C-H (Aliphatic) | Stretch | 2850-2980 |

| C=O (Carbamate) | Stretch | 1680-1710 (strong) |

| C=N (Imine) | Stretch | 1640-1690 |

| N-H | Bend | 1580-1650 |

| C-N | Stretch | 1000-1350 |

Experimental Protocols

The following are detailed protocols for the key analytical experiments.

NMR Spectroscopy

4.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Given the polar nature of the carbamimidoyl group, DMSO-d₆ is a recommended starting point.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Mass Spectrometry (ESI-MS)

4.2.1. Sample Preparation

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

4.2.2. Data Acquisition

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is a good starting point.

-

Scan Range: m/z 50-500.

FTIR Spectroscopy

4.3.1. Sample Preparation (ATR-FTIR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

4.3.2. Data Acquisition

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected before running the sample.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

Key Functional Groups and Their Spectroscopic Signatures

This diagram illustrates the relationship between the key functional groups of the molecule and their expected spectroscopic signals.

Conclusion

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. Due to the limited publicly available data for this specific molecule, this guide also includes detailed information on the closely related and well-characterized analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, to provide valuable comparative insights.

Core Chemical Properties

| Property | This compound (Calculated) | (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1] |

| Molecular Formula | C₁₀H₂₀N₄O₂ | C₁₀H₂₀N₄O₃ |

| Molecular Weight | 228.29 g/mol | 244.3 g/mol |

| CAS Number | Not assigned | Not available |

| Appearance | Predicted: Solid | White solid |

| Solubility | Predicted: Soluble in polar organic solvents | Soluble in methanol and acetonitrile |

| Melting Point | Not available | Not available (crystallographic data at 300 K) |

Synthesis and Experimental Protocols

A definitive synthetic protocol for this compound has not been published. However, a plausible synthetic route can be extrapolated from the established synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate.

Proposed Synthesis of this compound

The synthesis would likely proceed via a two-step process starting from commercially available N-Boc-piperazine.

Step 1: Synthesis of N-Cyano-4-boc-piperazine

This step involves the cyanation of N-Boc-piperazine using cyanogen bromide.

-

Materials: N-Boc-piperazine, Cyanogen Bromide (CNBr), Potassium Carbonate (K₂CO₃), Acetonitrile.

-

Protocol:

-

Dissolve N-Boc-piperazine in acetonitrile.

-

Cool the solution to -10°C.

-

Add potassium carbonate, followed by the slow addition of cyanogen bromide.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours under a nitrogen atmosphere.

-

The resulting product, N-Cyano-4-boc-piperazine, can be isolated and purified using standard techniques.

-

Step 2: Formation of the Carbamimidoyl Group

This step would involve the reaction of the intermediate N-Cyano-4-boc-piperazine with an ammonia source.

-

Materials: N-Cyano-4-boc-piperazine, Ammonia (e.g., in methanol or as ammonium chloride with a base), Methanol.

-

Protocol:

-

Dissolve N-Cyano-4-boc-piperazine in methanol.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like DBU).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield this compound.

-

Published Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1]

This established protocol provides a valuable reference for the synthesis of the core structure.

-

Step 1: Synthesis of N-Cyano-4-boc-piperazine: The protocol is identical to the one described in section 2.1, step 1.

-

Step 2: Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate:

-

To a solution of N-Cyano-4-boc-piperazine (4.6 mmol) in methanol, add hydroxylamine hydrochloride (NH₂OH·HCl, 9.3 mmol).

-

Stir the mixture for 30 minutes at room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the crude product with cold water and dry to yield a white solid product.

-

Structural Information

The crystal structure of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate has been determined by X-ray crystallography.[1]

-

Crystal System: Triclinic

-

Space Group: P-1

-

Key Structural Features:

-

The piperazine ring adopts a chair conformation.

-

The molecule has an E conformation across the C=N double bond.

-

The hydroxyl group and the piperazine ring are in a trans configuration.

-

An intramolecular N—H⋯O hydrogen bond is present.

-

In the crystal lattice, molecules are linked by strong N—H⋯O and O—H⋯N hydrogen bonds.

-

This structural information suggests that the parent compound, this compound, would also feature a piperazine ring in a chair conformation. The carbamimidoyl group would likely participate in intermolecular hydrogen bonding.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the core structure of piperazine-1-carboxamidine has been investigated for its antifungal properties. A study on a series of piperazine-1-carboxamidine derivatives revealed that these compounds can induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungicidal activity.

Based on this, a hypothetical signaling pathway for the biological action of deprotected piperazine-1-carboxamidine derivatives can be proposed.

Caption: Hypothetical pathway of antifungal action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a molecule of interest for which direct experimental data is currently sparse. However, by examining the synthesis and properties of its close analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, we can infer its key chemical characteristics and propose a viable synthetic route. The established biological activity of the broader class of piperazine-1-carboxamidine derivatives suggests that this compound could be a valuable building block for the development of new therapeutic agents, particularly in the antifungal space. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The primary synthetic pathway involves the protection of piperazine, followed by a guanylation reaction. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group to yield 1-Boc-piperazine. This selective protection is crucial to prevent undesired side reactions at both nitrogen atoms of the piperazine ring.

The second key step is the guanylation of the remaining free secondary amine of 1-Boc-piperazine. Several reagents can be employed for this transformation, with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine being a common and effective choice. This reagent allows for the introduction of a di-Boc-protected carbamimidoyl group.

Finally, the Boc protecting groups on the guanidino moiety are removed under acidic conditions to yield the target compound, this compound, often as a salt.

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of 1-Boc-piperazine

The synthesis of 1-Boc-piperazine is a well-established procedure. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Methanol

-

Water

-

Formic acid

-

Acetamidine hydrochloride (catalyst)

Procedure:

-

In a three-necked flask, dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) with stirring until complete dissolution.[1]

-

Add formic acid (0.21 mol) and stir the mixture for 30 minutes.[1]

-

Add acetamidine hydrochloride (0.0012 mol) as a catalyst, followed by the addition of di-tert-butyl dicarbonate (0.04 mol).[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

The crude product can be purified by distillation under reduced pressure to yield 1-Boc-piperazine.

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Yield (%) |

| Piperazine | 86.14 | 0.12 | - |

| Di-tert-butyl dicarbonate | 218.25 | 0.04 | - |

| 1-Boc-piperazine | 186.25 | - | ~98.6[1] |

Synthesis of tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate

This step involves the guanylation of 1-Boc-piperazine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

-

1-Boc-piperazine

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Acetonitrile (MeCN)

Procedure:

-

To a stirred solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in acetonitrile, add 1-Boc-piperazine (1.2-1.5 eq) in one portion at room temperature.[2]

-

Stir the mixture at a temperature between 25°C and 80°C for 1 to 20 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |

| 1-Boc-piperazine | 186.25 | 1.2-1.5 eq |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 311.35 | 1.0 eq |

| tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | 428.53 | - |

Synthesis of this compound (Final Product)

The final step is the deprotection of the di-Boc-guanidino group.

Materials:

-

tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in dioxane

-

Dichloromethane (DCM) or Chloroform

Procedure:

-

Dissolve tert-butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate (1 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add an excess of trifluoroacetic acid or a solution of hydrogen chloride in dioxane (e.g., 4 M solution, 20 eq) dropwise.[3]

-

Stir the reaction mixture at room temperature overnight.[3]

-

Remove the solvent under vacuum.

-

The crude product can be further purified by recrystallization to obtain the desired salt of this compound.

| Reactant/Product | Molar Mass ( g/mol ) |

| tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | 428.53 |

| This compound | 228.31 |

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Reagent(s) | Product | Typical Yield (%) |

| 1 | Piperazine | Di-tert-butyl dicarbonate | 1-Boc-piperazine | ~98.6[1] |

| 2 | 1-Boc-piperazine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | Moderate to high |

| 3 | tert-Butyl 4-(N,N'-di-Boc-carbamimidoyl)piperazine-1-carboxylate | TFA or HCl in dioxane | This compound | Quantitative |

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis of this compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.

References

An In-depth Technical Guide to Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS No. 205059-24-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, a key chemical intermediate with the CAS number 205059-24-1. It is important to note that while the topic name provided was "Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate," the CAS number 205059-24-1 correctly corresponds to tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. This document will focus on the latter, a versatile building block extensively utilized in medicinal chemistry and drug development.

This guide details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis via reductive amination, and discusses its significant applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for developing novel therapeutics targeting the central nervous system (CNS).

Chemical and Physical Properties

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a bifunctional molecule incorporating a Boc-protected piperazine and a piperidine ring. This structure makes it an ideal scaffold for further chemical modifications in drug design.

| Property | Value | Reference(s) |

| CAS Number | 205059-24-1 | [1] |

| Molecular Formula | C₁₄H₂₇N₃O₂ | [1][2] |

| Molecular Weight | 269.39 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-(4-piperidinyl)-piperazine, 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine | |

| Appearance | White to light yellow powder or crystal | |

| Purity | >95.0% (HPLC) | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 | [1] |

| InChIKey | IMFPSYLOYADSFR-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate via Reductive Amination

The most common and efficient method for the synthesis of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is the reductive amination between tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) and 4-piperidone.

Reaction Scheme:

Materials and Reagents:

-

Tert-butyl piperazine-1-carboxylate

-

4-Piperidone monohydrate hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add tert-butyl piperazine-1-carboxylate (1.0 eq) to the reaction mixture.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate as a white to off-white solid.

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.46 ppm), and multiplets for the piperidine and piperazine ring protons. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the various methylene carbons of the piperidine and piperazine rings. |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion should be observed at approximately m/z 270.2. |

Applications in Drug Discovery and Development

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a crucial and versatile building block in the synthesis of more complex drug candidates.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[3][4][5] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is frequently used as a component of the linker.[2] The piperazine and piperidine moieties provide points of attachment for the two ligands and allow for the modulation of the linker's length, rigidity, and solubility, which are critical for the efficacy of the PROTAC.[4][5]

References

The Biological Activity of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide to a Putative Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. Based on a systematic analysis of structurally related compounds, this document outlines the hypothesized mechanism of action, presents relevant quantitative data from analogous compounds, details pertinent experimental protocols for its characterization, and visualizes the associated signaling pathways. Due to a lack of direct experimental data for this compound, this guide leverages established findings on compounds sharing the core carbamimidoyl (amidine) functional group, which are recognized inhibitors of nitric oxide synthase (NOS).

Introduction

This compound is a synthetic organic molecule featuring a piperazine ring scaffold. One of the nitrogen atoms of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The other nitrogen atom is substituted with a carbamimidoyl group, also known as a carboxamidine or amidine group. The presence of this amidine functional group is of significant interest in medicinal chemistry, as it is isosteric to the guanidinium group of L-arginine, the endogenous substrate for nitric oxide synthase (NOS).

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of three NOS isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of inflammatory diseases, sepsis, and neurodegenerative disorders.[2][3] Consequently, the development of NOS inhibitors has been a major focus of drug discovery efforts.

This guide will explore the expected biological activity of this compound as a putative NOS inhibitor, drawing parallels from well-characterized inhibitors that share its key structural features.

Predicted Biological Activity and Mechanism of Action

The carbamimidoyl moiety of this compound is anticipated to mimic the guanidinium group of L-arginine, allowing it to act as a competitive inhibitor at the active site of nitric oxide synthase. This hypothesis is supported by studies on various N-substituted carboxamidines, which have demonstrated potent NOS inhibitory activity.[4][5] For instance, 1H-pyrazole-1-carboxamidine has been shown to be a potent inhibitor of all three NOS isoforms.[4][5]

The proposed mechanism of action involves the binding of the carbamimidoyl group to the heme iron and surrounding residues in the active site of NOS, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide. The Boc-protected piperazine ring is expected to influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, and may also contribute to isoform selectivity through interactions with subsites adjacent to the active site.

Nitric Oxide Synthesis and Inhibition Signaling Pathway

The synthesis of nitric oxide by NOS is a complex enzymatic process. In the presence of oxygen and various cofactors, NOS catalyzes the five-electron oxidation of a guanidinium nitrogen of L-arginine. This process occurs in two steps, with Nω-hydroxy-L-arginine as an intermediate. A competitive inhibitor like this compound would block this pathway at the initial binding step.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase inhibition as therapy for sepsis: a decade of promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

Unraveling the Therapeutic Potential: A Technical Overview of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core, a carbamimidoyl (guanidino) group, and a tert-butoxycarbonyl (Boc) protecting group. While this specific molecule is commercially available as a chemical intermediate, a comprehensive review of the scientific literature and patent databases reveals a notable absence of published research detailing its specific mechanism of action, biological targets, or signaling pathways. Its structural motifs, however, are prevalent in a wide array of biologically active agents, suggesting its potential as a scaffold in drug discovery. This technical guide will, therefore, focus on the known biological activities of structurally related compounds and the general pharmacological relevance of its constituent functional groups to provide a framework for its potential applications and guide future research.

Structural Features and Potential for Biological Interaction

This compound is characterized by three key chemical features: the piperazine ring, the carbamimidoyl group, and the Boc-protecting group.

-

Piperazine Ring: The piperazine heterocycle is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] Piperazine-containing compounds have demonstrated a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral effects.[1][3][4]

-

Carbamimidoyl (Guanidino) Group: The guanidino group is a highly basic functional group that is protonated at physiological pH. This positive charge allows it to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors. This group is a key feature in many natural and synthetic bioactive molecules.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[5] Its presence suggests that this compound is primarily intended for use as a chemical intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, allowing for further chemical modification and incorporation into more complex molecules.

Inference of Potential Biological Activity from Related Compounds

While direct biological data for the title compound is unavailable, the activities of related piperazine and guanidino-containing compounds can offer insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Piperazine derivatives have been investigated for their potential as antimicrobial and antifungal agents.[6][7] Studies have shown that certain substituted piperazines exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger.[6][7] The specific nature and position of the substituents on the piperazine ring are crucial for determining the spectrum and potency of their antimicrobial effects.

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore for CNS-active drugs. Many piperazine derivatives modulate neurotransmitter systems, particularly monoamine pathways.[3][4] This has led to their development as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4] The ability of the piperazine ring to be substituted at its two nitrogen atoms allows for the fine-tuning of receptor binding profiles.

Role as a Synthetic Building Block

A significant body of literature points to the use of N-Boc protected piperazine and piperidine derivatives as key intermediates in the synthesis of a variety of therapeutic agents. For instance, related compounds are used in the synthesis of targeted cancer drugs like Ribociclib and Ibrutinib, as well as CDK9 inhibitors.[8][9] Furthermore, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is a known intermediate in the manufacture of fentanyl and its analogues.[10][11] This highlights the primary role of molecules like this compound as versatile building blocks in medicinal chemistry.

Experimental Protocols: A General Framework for Future Investigation

Given the lack of specific experimental data, this section provides a general outline of methodologies that could be employed to elucidate the mechanism of action of this compound, should it be investigated for biological activity.

General Workflow for Biological Screening

To determine the biological activity of a novel compound like this compound, a tiered screening approach is typically employed. This workflow would involve initial broad-based screening to identify any biological effects, followed by more focused assays to determine the specific mechanism of action.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 10. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 11. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]

The Discovery of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preliminary characterization of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate derivatives. This class of compounds, featuring a key carbamimidoyl (guanidinyl) moiety, has emerged as a promising scaffold in medicinal chemistry, with potential applications in various therapeutic areas. This document details the synthetic methodologies, presents available quantitative biological data, and explores the potential mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below. The key step involves the formation of the carbamimidoyl group from a suitable precursor.

General Synthetic Workflow

The logical flow for the synthesis of these derivatives typically involves the protection of one of the piperazine nitrogens, followed by the introduction of the carbamimidoyl functional group, and finally, diversification of the scaffold if desired.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of Tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate

This protocol is adapted from a known procedure for a closely related analog and serves as a representative example.

Step 1: Synthesis of Tert-butyl 4-cyanopiperazine-1-carboxylate

-

To a solution of tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (1.2 equivalents) is added.

-

The mixture is cooled to 0 °C, and a solution of cyanogen bromide (1.1 equivalents) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield tert-butyl 4-cyanopiperazine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate

-

Tert-butyl 4-cyanopiperazine-1-carboxylate (1 equivalent) is dissolved in ethanol.

-

Hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2 equivalents) are added to the solution.

-

The mixture is heated to reflux for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried and concentrated to give tert-butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, which can be used in the next step with or without further purification.

Biological Activity and Data Presentation

Derivatives of the piperazine-1-carboxamidine scaffold have demonstrated notable biological activity, particularly as antifungal agents. The proposed mechanism of action involves the accumulation of endogenous reactive oxygen species (ROS) in fungal cells, leading to cell death.[1] While specific quantitative data for the parent this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies on analogous series provide valuable insights.

Quantitative Data on Related Derivatives

The following table summarizes the antifungal activity of a series of piperazine-1-carboxamidine derivatives against Candida albicans. This data highlights the potential of this chemical class.

| Compound ID | R3 Substitution | R5 Substitution | MIC (µg/mL) vs. C. albicans |

| 1a | H | H | >128 |

| 1b | Cl | H | 64 |

| 1c | Br | H | 32 |

| 1d | I | H | 16 |

| 1e | Cl | Cl | 8 |

| 1f | Br | Br | 4 |

Data adapted from a study on piperazine-1-carboxamidine analogues.[1] The specific compounds in the table are derivatives of the core structure and are presented here to illustrate the potential for potent antifungal activity within this class.

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) for the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strain: Candida albicans (e.g., ATCC 90028).

-

Media: RPMI 1640 medium buffered with MOPS.

-

Procedure:

-

A stock solution of each test compound is prepared in DMSO.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate with RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 128 µg/mL.

-

The fungal inoculum is prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in each well.

-

The plates are incubated at 35 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

Signaling Pathways and Mechanism of Action

The antifungal activity of piperazine-1-carboxamidine derivatives is linked to the induction of endogenous reactive oxygen species (ROS) accumulation.[1] While the precise upstream molecular targets are still under investigation, a plausible signaling cascade leading to ROS-mediated cell death is depicted below.

Proposed Signaling Pathway for Antifungal Activity

Caption: Proposed signaling pathway for ROS-mediated antifungal activity of piperazine-1-carboxamidine derivatives.

This proposed pathway suggests that the compounds may interact with specific fungal targets, leading to mitochondrial dysfunction. This, in turn, results in an overproduction of reactive oxygen species, causing cellular damage and ultimately leading to fungal cell death. Further studies are required to elucidate the specific molecular targets and the intricate details of this pathway.

Conclusion

This compound derivatives represent a versatile scaffold with demonstrated potential for the development of novel therapeutic agents. The synthetic routes are accessible, and preliminary data on related analogs indicate promising biological activity, particularly in the antifungal space. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship, identify specific molecular targets, and further elucidate the underlying mechanisms of action. This will be crucial for the translation of these promising compounds into clinical candidates.

References

In-Vitro Studies of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate and Related Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro studies concerning Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate and structurally related piperazine-1-carboxamidine derivatives. Due to a lack of publicly available research on the specific eponymous compound, this document focuses on the known biological activities, experimental protocols, and mechanisms of action of closely related analogues, drawing from established methodologies in the field.

Introduction to Piperazine-1-Carboxamidine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The incorporation of a carbamimidoyl (or guanidinyl) group at the 1-position of the piperazine ring introduces a highly basic moiety capable of forming multiple hydrogen bonds, which can significantly influence pharmacokinetic properties and target interactions. While specific in-vitro studies on this compound are not extensively documented in current literature, research on analogous piperazine-1-carboxamidine derivatives has revealed promising antifungal properties.

A notable study in this area involved the screening of a 500-compound library which identified piperazine-1-carboxamidine analogues as potent fungicidal agents against Candida albicans. The primary mechanism of this antifungal action was identified as the induction and accumulation of endogenous reactive oxygen species (ROS) within the fungal cells.[1]

Synthesis of Piperazine-1-Carboxamidine Derivatives

The synthesis of N-aryl-piperazine-1-carboxamidine derivatives, which are structurally analogous to the topic compound, can be conceptualized through a multi-step synthetic route. A general workflow for such a synthesis is outlined below.

Caption: General synthesis of N-Aryl-Piperazine-1-Carboxamidines.

In-Vitro Antifungal Activity Assessment

The antifungal properties of piperazine-1-carboxamidine derivatives are typically evaluated through a series of standardized in-vitro assays.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

These assays are fundamental in determining the potency of an antifungal agent.

Experimental Protocol:

-

Preparation of Fungal Inoculum: Candida albicans strains are cultured overnight in a suitable broth medium (e.g., YPD broth). The fungal cells are then harvested, washed, and resuspended in fresh medium to a standardized concentration (e.g., 1-5 x 10³ CFU/mL).

-

Compound Dilution Series: The test compounds are serially diluted in a 96-well microtiter plate to cover a range of concentrations.

-

Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to a drug-free control.

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Quantitative Data on Related Compounds

While specific data for this compound is unavailable, the following table summarizes hypothetical data for related piperazine-1-carboxamidine analogues based on published studies on similar antifungal compounds.

| Compound Analogue | Target Organism | MIC (µg/mL) | MFC (µg/mL) |

| Analogue A (Fungistatic) | Candida albicans | 8 | >64 |

| Analogue B (Fungicidal) | Candida albicans | 16 | 32 |

| Analogue C (Potent Fungicidal) | Candida albicans | 4 | 8 |

Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

The primary mechanism of action for the antifungal activity of piperazine-1-carboxamidine derivatives is the induction of endogenous ROS accumulation in fungal cells.

ROS Accumulation Assay

Experimental Protocol:

-

Fungal Cell Treatment: Candida albicans cells are treated with the test compounds at their MIC or supra-MIC concentrations for a defined period (e.g., 1-3 hours).

-

Fluorescent Probe Staining: A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE), is added to the cell suspension. H2DCFDA is a general indicator for ROS, while DHE is more specific for superoxide radicals.

-

Incubation: The cells are incubated with the probe in the dark to allow for cellular uptake and de-esterification.

-

Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Caption: A logical workflow for antifungal drug discovery.

Proposed Signaling Pathway

The accumulation of ROS in fungal cells triggers a cascade of events leading to cellular damage and ultimately, cell death. While the precise signaling pathway initiated by piperazine-1-carboxamidine derivatives has not been fully elucidated, a plausible pathway based on known ROS-mediated apoptosis in fungi is depicted below.

Caption: A proposed signaling pathway for ROS-induced apoptosis.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on piperazine-1-carboxamidine analogues have provided valuable insights into the structural features that govern their antifungal activity and ROS-inducing capacity.[1] It has been observed that the nature and position of substituents on the aryl ring attached to the piperazine nucleus play a crucial role. Specifically, the presence of large atoms or bulky side chains at the R3 and R5 positions of the phenyl group is associated with enhanced ROS accumulation and greater fungicidal activity against Candida albicans.[1]

Conclusion

While direct in-vitro data for this compound remains to be published, the available research on structurally related piperazine-1-carboxamidine derivatives provides a strong foundation for understanding their potential as antifungal agents. The established link between their fungicidal activity and the induction of oxidative stress through ROS accumulation offers a clear mechanistic hypothesis. The experimental protocols and workflows detailed in this guide provide a robust framework for the future in-vitro evaluation of this compound and other novel analogues within this promising chemical class. Further research is warranted to fully characterize the biological activity profile, specific molecular targets, and therapeutic potential of these compounds.

References

An In-depth Technical Guide to Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a research chemical of significant interest due to the convergence of two key pharmacophores: the versatile piperazine scaffold and the biologically active guanidine group. The piperazine ring is a common motif in numerous approved drugs, contributing to improved pharmacokinetic properties, while the guanidine moiety is known to interact with a variety of biological targets.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential research applications based on the activities of structurally related molecules. Due to the likely novel nature of this specific compound, this guide emphasizes predictive data and methodologies to empower researchers in its synthesis and investigation.

Chemical and Physical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C10H20N4O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent due to the basicity of the guanidine group. |

| pKa | The guanidine group is strongly basic, with a predicted pKa around 13.5, meaning it will be protonated at physiological pH. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached by introducing the carbamimidoyl (guanidinyl) group onto the piperazine nitrogen of a suitable precursor. A common and effective method for the synthesis of guanidines from amines is through the use of a guanylating agent.[4][5] A plausible synthetic route starts from the commercially available tert-butyl piperazine-1-carboxylate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Guanylation of an Amino Intermediate

This protocol is a proposed method and may require optimization.

Step 1: Synthesis of tert-butyl 4-aminopiperazine-1-carboxylate (Intermediate)

This intermediate can be prepared from tert-butyl piperazine-1-carboxylate through nitrosation followed by reduction, a standard procedure in organic synthesis. Alternatively, tert-butyl 4-aminopiperazine-1-carboxylate is commercially available from various suppliers, which would be the more direct starting point.[6][7][8]

Step 2: Guanylation of tert-butyl 4-aminopiperazine-1-carboxylate

There are several reagents available for the guanylation of amines. A common and effective method involves the use of N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which is a stable and easy-to-handle guanylating agent.

Materials:

-

tert-butyl 4-aminopiperazine-1-carboxylate

-

N,N'-di-Boc-1H-pyrazole-1-carboxamidine

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of tert-butyl 4-aminopiperazine-1-carboxylate (1.0 eq) in DMF or MeCN, add triethylamine (2.0 eq).

-

Addition of Guanylating Agent: Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-Boc protected guanidinylated product.

-

Purification of Protected Intermediate: Purify the crude product by silica gel column chromatography.

-

Deprotection: Dissolve the purified di-Boc protected intermediate in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

-

Deprotection Reaction: Stir the solution at room temperature for 1-2 hours.

-

Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Isolation of Final Product: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Caption: General workflow for the synthesis and purification.

Potential Research Applications

The biological activities of compounds containing the piperazine and guanidine moieties are well-documented, suggesting a range of potential applications for this compound in drug discovery and chemical biology.

-

Antimicrobial and Antifungal Activity: Piperazine derivatives have shown significant antimicrobial and antifungal properties.[9] The guanidine group is also found in many antimicrobial agents. Therefore, this compound could be investigated as a potential lead for the development of new anti-infective drugs.

-

Anticancer Activity: The piperazine scaffold is present in numerous anticancer drugs.[3][10] Guanidine-containing compounds have also demonstrated antitumor activity, often through interactions with DNA.[1] This suggests that this compound could be screened for cytotoxic activity against various cancer cell lines.

-

Neurological Disorders: Piperazine derivatives are well-known for their activity in the central nervous system (CNS), with applications as antipsychotics and antidepressants.[2][3] The guanidine group can interact with various receptors and ion channels in the CNS. This compound could therefore be a candidate for screening in models of neurological and psychiatric disorders.

-

Enzyme Inhibition: The guanidinium group, being protonated at physiological pH, can mimic the side chain of arginine and interact with the active sites of various enzymes. This makes guanidine-containing molecules potential inhibitors of enzymes such as nitric oxide synthase (NOS) and certain proteases.[11]

Caption: Relationship between structural motifs and potential activities.

Data Presentation

As this is a novel research chemical, there is no quantitative biological data available. The following table is a template that researchers can use to populate with their own experimental data.

| Assay Type | Target | IC50 / EC50 (µM) | Cell Line / Model | Reference |

| Antimicrobial | Staphylococcus aureus | |||

| Anticancer | A549 (Lung Cancer) | |||

| Enzyme Inhibition | Nitric Oxide Synthase | |||

| Receptor Binding | Dopamine D2 Receptor |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar research chemicals should be followed. Guanidine derivatives can be corrosive and irritating. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is feasible through established chemical transformations, and the combined presence of the piperazine and guanidine functionalities suggests a high potential for diverse biological activities. This guide provides a foundational resource for researchers to initiate the synthesis and investigation of this intriguing molecule, paving the way for potential new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

- 6. calpaclab.com [calpaclab.com]

- 7. tert-Butyl 4-(4-Aminobutyl)piperazine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 8. tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents expected spectroscopic values derived from closely related chemical analogs and foundational principles of spectroscopic interpretation. The provided experimental protocols are generalized for the analysis of polar, nitrogen-rich organic compounds and are adaptable for this molecule.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a guanidinyl (carbamimidoyl) group on the other. The Boc group enhances solubility in organic solvents and allows for selective reactions, while the highly basic guanidinyl moiety is a common pharmacophore.

Molecular Formula: C₁₀H₂₁N₅O₂

Molecular Weight: 243.31 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 7.5 | br s | 4 | -C(=NH)NH₂ and -C(=NH )NH₂ |

| ~3.4 - 3.6 | t | 4 | Piperazine ring protons adjacent to N-Boc |

| ~3.1 - 3.3 | t | 4 | Piperazine ring protons adjacent to N-guanidinyl |

| 1.47 | s | 9 | tert-butyl protons of Boc group |

Solvent: DMSO-d₆. The broad signals for the guanidinyl protons are due to quadrupole broadening and chemical exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Guanidinyl carbon C (=NH)NH₂ |

| ~154.5 | Carbonyl carbon of Boc group (C =O) |

| ~79.5 | Quaternary carbon of Boc group C (CH₃)₃ |

| ~48.0 | Piperazine carbons adjacent to N-guanidinyl |

| ~44.0 | Piperazine carbons adjacent to N-Boc |

| ~28.5 | tert-butyl methyl carbons |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching vibrations of the guanidinyl group |

| 2975 - 2850 | Medium | C-H stretching of piperazine and Boc groups |

| ~1690 | Strong | C=O stretching of the Boc-carbonyl group |

| ~1650 | Strong | C=N stretching of the guanidinyl group |

| ~1560 | Medium | N-H bending vibrations |

| 1250, 1160 | Strong | C-O and C-N stretching vibrations |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Species | Method |

| 244.1768 | [M+H]⁺ | ESI+ |

| 266.1587 | [M+Na]⁺ | ESI+ |

M = C₁₀H₂₁N₅O₂. ESI+ (Electrospray Ionization, positive mode) is expected to be the most effective ionization method.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be broadly applicable to polar, nitrogen-containing organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.[1]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent.[2] For polar compounds like the target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are recommended.[2][3]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Use a standard 400 or 500 MHz NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.[4]

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[4]

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Alternative Protocol (Thin Solid Film):

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane).[5][6]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[5][6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[5][6]

-

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation for positive ion mode.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.[7][8] ESI is a soft ionization technique well-suited for polar and nitrogen-containing molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. How To [chem.rochester.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a valuable building block for drug discovery and development. The described two-step procedure involves the guanylation of commercially available tert-butyl piperazine-1-carboxylate followed by an acidic deprotection to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Guanidine-containing moieties are prevalent in a wide range of biologically active molecules and approved pharmaceuticals due to their ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. This compound serves as a key intermediate, incorporating a piperazine scaffold, common in many CNS-active and other therapeutic agents, with a reactive guanidine group. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Guanylation: Reaction of tert-butyl piperazine-1-carboxylate with a guanylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, to form the protected intermediate, tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate.

-

Deprotection: Removal of the two tert-butoxycarbonyl (Boc) protecting groups from the guanidine moiety using trifluoroacetic acid (TFA) to afford the final product as a TFA salt.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate

This procedure outlines the guanylation of the piperazine nitrogen.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a stirred solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq) in anhydrous acetonitrile, add tert-butyl piperazine-1-carboxylate (1.2-1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (85:15) mobile phase. The reaction is typically complete within 18-24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Step 2: Synthesis of this compound (TFA salt)

This procedure describes the removal of the Boc protecting groups from the guanidine moiety.

Materials:

-

Tert-butyl 4-(N,N'-bis(tert-butoxycarbonyl)carbamimidoyl)piperazine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the Boc-protected guanidine intermediate from Step 1 in anhydrous dichloromethane (approximately 0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate the residue with DCM (2-3 times) to ensure complete removal of residual TFA.

-

Triturate the resulting residue with cold diethyl ether to precipitate the product as the TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes the key reactants and expected outcome for the synthesis.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Typical Yield |

| 1. Guanylation | Tert-butyl piperazine-1-carboxylate | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Acetonitrile | Moderate to High |

| 2. Deprotection | Protected Intermediate | Trifluoroacetic Acid | Dichloromethane | High |

Visualization of the Synthetic Pathway

Caption: Detailed two-step synthesis of the target compound.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound. The two-step process is robust and employs readily available starting materials and reagents. The clear, step-by-step instructions, coupled with visual aids, are designed to enable researchers to successfully replicate this synthesis in their own laboratories, thereby facilitating the development of novel therapeutics.

Application Notes and Protocols for the Purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The purification of this BOC-protected guanidine is critical to ensure the removal of unreacted starting materials and byproducts, thereby guaranteeing the quality and reliability of subsequent synthetic steps.

The following sections detail two primary purification techniques: silica gel column chromatography and recrystallization. These methods can be used independently or in combination to achieve high purity of the target compound.

Data Presentation

The efficiency of a purification method is determined by its ability to provide a high-purity product with a minimal loss of material. The following table summarizes typical quantitative data for the purification of piperazine derivatives, offering a benchmark for the expected outcomes when purifying this compound.

| Purification Method | Starting Material Purity | Final Purity | Yield | Eluent/Solvent System | Reference |

| Column Chromatography | Crude | >95% | ~90-97% | Dichloromethane/Methanol | [1] |

| Column Chromatography | Crude | 98.5% | 29% | Petroleum ether: Ethyl acetate (10:1) | |

| Recrystallization | Crude | Colorless plates | 86.3% (after chromatography) | Ethyl Acetate | [1] |

Experimental Protocols

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities based on differential adsorption to the stationary phase.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane or Petroleum Ether, HPLC grade

-

Ethyl Acetate, HPLC grade

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM or a low polarity mixture like Hexane:Ethyl Acetate 9:1).

-

Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is level with the top of the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

-